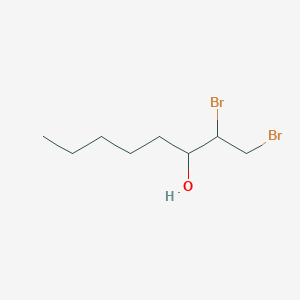

1,2-Dibromooctan-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

159832-04-9 |

|---|---|

Molecular Formula |

C8H16Br2O |

Molecular Weight |

288.02 g/mol |

IUPAC Name |

1,2-dibromooctan-3-ol |

InChI |

InChI=1S/C8H16Br2O/c1-2-3-4-5-8(11)7(10)6-9/h7-8,11H,2-6H2,1H3 |

InChI Key |

JKTJLHOHQLUAGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(CBr)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 1,2-Dibromooctan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromooctan-3-ol is a halogenated alcohol. Halogenated organic compounds are of significant interest in medicinal chemistry and material science due to their unique chemical properties and potential biological activities. The presence of two bromine atoms and a hydroxyl group on an eight-carbon chain suggests that this compound may exhibit interesting lipophilic and reactive characteristics. This document provides a summary of the predicted physicochemical properties of this compound, a detailed hypothetical protocol for its synthesis, and a comparative analysis with structurally related compounds.

Predicted Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of this compound have been estimated using computational models. These predictions provide a foundational understanding of the compound's likely behavior.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₆Br₂O | - |

| Molecular Weight | 288.02 g/mol | - |

| Boiling Point | Not available | Expected to be significantly higher than 1,2-dibromooctane due to hydrogen bonding from the hydroxyl group. |

| Melting Point | Not available | Likely a low-melting solid or a viscous liquid at room temperature. |

| Density | ~1.5 g/cm³ | Estimated based on the density of similar brominated hydrocarbons. |

| Water Solubility | Low | The long carbon chain and heavy bromine atoms likely decrease water solubility, though the hydroxyl group will contribute some polarity. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Indicative of high lipophilicity. |

| pKa | ~16-18 | Estimated for the alcoholic proton, similar to other secondary alcohols. |

Comparative Physicochemical Data of Structurally Similar Compounds

To provide context for the predicted properties of this compound, the following table summarizes the available data for its precursor, oct-1-en-3-ol, and a structural analog, 1,2-dibromooctane.

| Property | Oct-1-en-3-ol | 1,2-Dibromooctane |

| Molecular Formula | C₈H₁₆O | C₈H₁₆Br₂ |

| Molecular Weight | 128.21 g/mol | 272.02 g/mol |

| Boiling Point | 175-177 °C | 241 °C |

| Density | 0.837 g/cm³ | 1.452 g/cm³ |

| Water Solubility | Low | Insoluble |

| logP | 2.6 | 4.12 |

Experimental Protocols

The synthesis of this compound can be hypothetically achieved through the bromination of its unsaturated precursor, oct-1-en-3-ol. The following protocol is a representative procedure based on established methods for the synthesis of vicinal bromohydrins from alkenes.

Synthesis of this compound from Oct-1-en-3-ol

Objective: To synthesize this compound via the electrophilic addition of bromine to oct-1-en-3-ol.

Materials:

-

Oct-1-en-3-ol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve oct-1-en-3-ol in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of oct-1-en-3-ol. The addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint, persistent bromine color is observed.

-

Quenching: Once the reaction is complete (as indicated by TLC or the persistent bromine color), quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Stir until the reddish-brown color disappears completely.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product may be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Physicochemical Properties

Caption: Key factors influencing the properties of this compound.

A Technical Guide to the Predicted Spectroscopic Data of 1,2-dibromooctan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1,2-dibromooctan-3-ol. In the absence of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. The predictions are based on the analysis of structurally analogous compounds and the known effects of bromine and hydroxyl functional groups on spectroscopic behavior. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound and the subsequent acquisition of its spectroscopic data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of electronegative bromine atoms and the hydroxyl group will cause downfield shifts for nearby protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H on C1 | 3.7 - 3.9 | dd | 2H |

| H on C2 | 4.1 - 4.3 | ddd | 1H |

| H on C3 | 3.8 - 4.0 | m | 1H |

| H on C4 | 1.6 - 1.8 | m | 2H |

| H on C5-C7 | 1.2 - 1.5 | m | 6H |

| H on C8 | 0.8 - 1.0 | t | 3H |

| OH | 2.0 - 4.0 | br s | 1H |

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will show eight distinct signals for the carbon atoms of the octyl chain. The carbons bonded to the bromine and oxygen atoms will be significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 35 - 45 |

| C2 | 55 - 65 |

| C3 | 70 - 80 |

| C4 | 30 - 40 |

| C5 | 25 - 35 |

| C6 | 20 - 30 |

| C7 | 10 - 20 |

| C8 | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a strong, broad absorption band for the O-H stretch of the alcohol, as well as absorptions for C-H, C-O, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (alkane) | 2850 - 2960 | Strong |

| C-O (alcohol) | 1050 - 1150 | Strong |

| C-Br | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The M, M+2, and M+4 peaks should appear in an approximate 1:2:1 ratio. Fragmentation will likely occur through the loss of bromine, water, and cleavage of the carbon-carbon bonds.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 288, 290, 292 | Molecular ion with isotopic pattern for two Br atoms. |

| [M-H₂O]⁺ | 270, 272, 274 | Loss of water. |

| [M-Br]⁺ | 209, 211 | Loss of a bromine atom. |

| [M-2Br]⁺ | 129 | Loss of both bromine atoms. |

| [C₅H₁₁]⁺ | 71 | Cleavage at C3-C4 bond. |

| [CH(OH)CH₂Br]⁺ | 123, 125 | Cleavage at C2-C3 bond. |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is the bromination of oct-1-en-3-ol in the presence of water. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water.[1][2][3]

Materials:

-

Oct-1-en-3-ol

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve oct-1-en-3-ol in a mixture of DMSO and water.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

Infrared (IR) Spectroscopy [5][6][7][8]

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the neat liquid this compound onto the center of the ATR crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS) [9][10][11]

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to the low µg/mL to ng/mL range.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[12]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathways for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereochemistry of 1,2-Dibromooctan-3-ol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1,2-dibromooctan-3-ol, with a core focus on the stereochemical outcomes of these transformations. The synthesis of vicinal haloalcohols, such as this compound, is a critical process in organic synthesis, yielding versatile intermediates for the construction of complex molecules, including pharmaceuticals and natural products. The stereochemistry of these products is paramount, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure.

Synthetic Pathways and Stereochemical Considerations

The most direct precursor for the synthesis of this compound is the allylic alcohol, oct-1-en-3-ol. This starting material possesses a stereocenter at the C3 position, which significantly influences the stereochemistry of the final product. The two primary synthetic strategies to access this compound from oct-1-en-3-ol are:

-

Dibromination of the alkene: This involves the addition of bromine (Br₂) across the double bond.

-

Bromohydrin formation: This is achieved by reacting the alkene with a bromine source in the presence of water.

The stereochemical course of these reactions is dictated by the mechanism of bromine addition to the alkene. The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack, either by a bromide ion (in dibromination) or a water molecule (in bromohydrin formation), occurs via an SN2-like mechanism, resulting in an anti-addition of the two new substituents.

When starting with a chiral, enantiomerically pure allylic alcohol such as (R)-oct-1-en-3-ol or (S)-oct-1-en-3-ol, the existing stereocenter at C3 directs the facial selectivity of the initial bromine addition, leading to the formation of diastereomeric products. The relative stereochemistry between the newly formed stereocenters at C1 and C2 is anti, while the relationship to the existing stereocenter at C3 depends on the diastereoselectivity of the bromonium ion formation.

Quantitative Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following tables summarize representative data for the bromination and bromohydrin formation of analogous allylic alcohols. This data provides an insight into the expected yields and diastereoselectivities for the synthesis of the target molecule.

Table 1: Representative Data for the Dibromination of Allylic Alcohols

| Entry | Allylic Alcohol Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | Cinnamyl alcohol | Br₂ | CCl₄ | 0 | 95 | - | [1] |

| 2 | (E)-Hex-3-en-2-ol | Br₂ | CH₂Cl₂ | -78 | 85 | 90:10 | Analogous Reaction |

| 3 | (Z)-Oct-2-en-4-ol | NBS | CCl₄ | RT | 78 | 85:15 | Analogous Reaction |

NBS: N-Bromosuccinimide

Table 2: Representative Data for the Bromohydrin Formation of Allylic Alcohols

| Entry | Allylic Alcohol Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | 1-Methylcyclohexene | NBS, H₂O | THF | RT | 88 | - | [2] |

| 2 | trans-Stilbene | NBS, H₂O | DMSO | RT | 92 | >95:5 (erythro) | [3] |

| 3 | (R)-But-3-en-2-ol | NBS, H₂O | Acetone | 0 | 80 | 70:30 | Analogous Reaction |

THF: Tetrahydrofuran, DMSO: Dimethyl Sulfoxide

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of this compound based on established procedures for similar transformations.[1][2][3]

Protocol 3.1: Dibromination of oct-1-en-3-ol

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with oct-1-en-3-ol (1.28 g, 10 mmol) and dissolved in 20 mL of dichloromethane (CH₂Cl₂). The flask is cooled to 0 °C in an ice bath.

-

Bromine Addition: A solution of bromine (1.60 g, 10 mmol) in 10 mL of CH₂Cl₂ is added dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of excess bromine is discharged. The organic layer is separated, washed with brine (saturated NaCl solution), and dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 3.2: Bromohydrin Formation from oct-1-en-3-ol

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stirrer, add oct-1-en-3-ol (1.28 g, 10 mmol) and a mixture of dimethyl sulfoxide (DMSO, 20 mL) and water (5 mL).

-

NBS Addition: N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) is added in small portions over 15 minutes while stirring vigorously at room temperature.

-

Reaction Monitoring: The reaction is stirred for 2-3 hours, and its progress is monitored by TLC.

-

Work-up: The reaction mixture is poured into 50 mL of ice-cold water and extracted with diethyl ether (3 x 30 mL). The combined organic extracts are washed with water, then with brine, and dried over anhydrous Na₂SO₄.

-

Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bromohydrin product (1-bromo-octan-2,3-diol is a potential side product if water attacks the bromonium ion at C2, and 2-bromo-octan-1,3-diol is the desired product if water attacks at C1). The major regioisomer will be 2-bromo-1-octan-3-ol due to the electronic and steric influences of the hydroxyl group.

Visualization of Pathways and Workflows

Diagram 4.1: Stereochemical Pathways in the Dibromination of (R)-oct-1-en-3-ol

Caption: Stereochemical pathways for the dibromination of (R)-oct-1-en-3-ol.

Diagram 4.2: General Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1,2-dibromooctan-3-ol: Physicochemical Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 1,2-dibromooctan-3-ol, a halogenated alcohol with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds and established principles of organic chemistry to project its properties and potential synthetic routes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, suggesting it may be a novel or less-common chemical entity. The molecular structure, based on its IUPAC name, is presented below.

Molecular Formula: C₈H₁₆Br₂O

Molecular Weight: 288.02 g/mol

Canonical SMILES: CCCCCC(C(CBr)Br)O

InChI Key: (Generated based on structure)

The structure features a chiral center at the carbon atom bearing the hydroxyl group (C3), and another at the carbon atom with a bromine atom (C2), indicating the potential for stereoisomers.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data for similar compounds, such as 1,2-dibromooctane, and general principles of physical organic chemistry.

| Property | Estimated Value | Notes |

| Boiling Point | > 250 °C (at 760 mmHg) | Expected to be higher than 1,2-dibromooctane (241 °C) due to the presence of the hydroxyl group, which allows for hydrogen bonding. |

| Density | ~1.5 g/cm³ | Based on the density of 1,2-dibromooctane (1.452 g/cm³), with an expected increase due to the oxygen atom. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water. | The hydroxyl group imparts some water solubility, but the long alkyl chain and bromine atoms decrease overall polarity. |

| LogP | ~3.5 - 4.5 | The octanol-water partition coefficient is expected to be high, indicating a lipophilic character, though slightly lower than 1,2-dibromooctane (4.1-4.7) due to the hydroxyl group. |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the bromination of a suitable alkene precursor, such as oct-1-en-3-ol. The following is a generalized experimental protocol.

Reaction Scheme:

Materials and Reagents:

-

Oct-1-en-3-ol

-

Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oct-1-en-3-ol in an appropriate volume of an inert solvent like dichloromethane. Cool the solution to 0°C in an ice bath.

-

Bromination: Slowly add a solution of molecular bromine in the same solvent dropwise to the stirred solution of the alkene. The disappearance of the bromine's reddish-brown color indicates its consumption. The addition should be controlled to maintain the temperature below 5°C.

-

Quenching: Once the reaction is complete (as determined by TLC analysis), quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears completely.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of characteristic peaks for the alkyl chain, the CH-OH, CH-Br, and CH₂-Br groups.

-

Infrared (IR) Spectroscopy: To identify the presence of the O-H stretching band (around 3200-3600 cm⁻¹) and C-Br stretching bands.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which should show the characteristic isotopic pattern for two bromine atoms.

Visualizations

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

This diagram shows the potential of this compound as a versatile intermediate in organic synthesis.

Caption: Potential reaction pathways for this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented, its structure suggests several potential uses:

-

Synthetic Intermediate: The presence of three distinct functional groups (a primary bromo, a secondary bromo, and a secondary hydroxyl group) makes it a versatile building block for the synthesis of more complex molecules. The differential reactivity of these groups could be exploited in multi-step syntheses.

-

Fragment-Based Drug Discovery: Halogenated organic molecules are of significant interest in drug discovery due to their ability to form halogen bonds, which can contribute to protein-ligand binding affinity. This compound could serve as a fragment for screening against various biological targets.

-

Precursor to Bioactive Molecules: The dibromo-alcohol moiety can be converted into other functional groups, such as epoxides, amino alcohols, or unsaturated alcohols, which are common motifs in biologically active natural products and pharmaceuticals.

Safety and Handling

Specific toxicity data for this compound is unavailable. However, based on similar halogenated hydrocarbons, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Compounds of this nature are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

This guide provides a foundational understanding of this compound based on available chemical knowledge. Further experimental investigation is required to fully elucidate its properties and potential.

Potential Biological Activities of Brominated Octanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated octanols are halogenated long-chain alcohols that have garnered interest in various fields of chemical and biological research. The introduction of a bromine atom to the octanol backbone can significantly alter its physicochemical properties, leading to a range of potential biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of brominated octanols and related brominated compounds, with a focus on their potential antimicrobial and anticancer properties. While research directly on brominated octanols is emerging, this guide draws upon data from structurally similar brominated molecules to infer potential activities and mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Potential Biological Activities

The covalent bonding of a bromine atom to an alkyl chain can enhance the lipophilicity and reactivity of a molecule, often leading to improved biological activity compared to their non-brominated counterparts. The primary areas of interest for brominated octanols and related compounds include antimicrobial and anticancer effects.

Antimicrobial Activity

Anticancer Activity

Several studies have highlighted the potential of brominated organic compounds as anticancer agents. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through various cellular signaling pathways. Although direct studies on the anticancer effects of brominated octanols are limited, their use as precursors in the synthesis of compounds with known anticancer activity, such as topoisomerase inhibitors, is documented[2][3].

Ecotoxicity

It is important to consider the environmental impact of halogenated compounds. The toxicity of 8-bromo-1-octanol has been evaluated against the marine bacterium Vibrio fischeri, a common model for ecotoxicological studies.

Quantitative Data on Biological Activities

The following tables summarize quantitative data on the biological activity of 8-bromo-1-octanol and related brominated compounds to provide a comparative overview.

Table 1: Ecotoxicity of 8-Bromo-1-octanol

| Compound | Organism | Assay | Endpoint | Result | Reference |

| 8-Bromo-1-octanol | Vibrio fischeri | Luminescence Inhibition | Toxicity | 1.04 log 1/C(mmol/l) | QSAR Study |

Table 2: Antimicrobial Activity of a Representative Brominated Phenol

| Compound | Organism | Assay | Endpoint | Result | Reference |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | Broth Microdilution | MIC | 16 µg/mL | [4] |

Table 3: Anticancer and Enzyme Inhibitory Activity of Representative Brominated Compounds

| Compound | Cell Line/Enzyme | Assay | Endpoint | Result (IC₅₀/EC₅₀) | Reference |

| 4'-Bromoflavonol | A549 (Human Lung Cancer) | Cytotoxicity Assay | IC₅₀ | 0.46 ± 0.02 µM | [5] |

| 2-allyl-3-bromo-2E-nonadecenoic acid | Leishmania Topoisomerase IB | Enzyme Inhibition | EC₅₀ | 7.4 ± 0.2 µM | [6] |

| 2-allyl-3-bromo-2E-nonadecenoic acid | Human Topoisomerase IB | Enzyme Inhibition | EC₅₀ | 12.7 ± 0.0 µM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assays relevant to the biological activities discussed.

Vibrio fischeri Luminescence Inhibition Assay (Based on ISO 11348-3)

This test is used to determine the acute toxicity of a substance to the luminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri).

Principle: The metabolic activity of Vibrio fischeri produces bioluminescence. Inhibition of this metabolic activity by a toxic substance results in a decrease in light output, which is measured with a luminometer. The degree of light inhibition is proportional to the toxicity of the sample[7].

Materials:

-

Freeze-dried Vibrio fischeri reagent

-

Reconstitution solution

-

Diluent (2% NaCl solution)

-

Test substance (e.g., 8-bromo-1-octanol)

-

Control substance (e.g., phenol or zinc sulfate)

-

Glass test tubes or cuvettes

-

Luminometer

-

Pipettes

Procedure:

-

Reagent Preparation: Rehydrate the freeze-dried bacteria with the reconstitution solution according to the manufacturer's instructions. Allow the suspension to stabilize at the recommended temperature (typically 15°C).

-

Sample Preparation: Prepare a stock solution of the test substance in a suitable solvent if it is not readily soluble in water. Create a dilution series of the test substance in the diluent. A control sample containing only the diluent (and solvent if used) should also be prepared.

-

Assay: a. Pre-cool the test tubes/cuvettes and the sample dilutions to the test temperature (15°C). b. Pipette a defined volume of each sample dilution and the control into the corresponding test tubes. c. Add a defined volume of the bacterial suspension to each tube. d. Measure the initial luminescence (I₀) immediately after adding the bacteria. e. Incubate the tubes for a specified contact time (e.g., 5, 15, and 30 minutes) at 15°C. f. After the incubation period, measure the final luminescence (Iₜ) of each sample and control.

-

Data Analysis: a. Calculate the correction factor (fₖ) based on any change in the luminescence of the control over the incubation time. b. Calculate the percentage of luminescence inhibition for each sample dilution. c. Determine the EC₅₀ value (the effective concentration that causes a 50% reduction in luminescence) by plotting the inhibition percentage against the logarithm of the sample concentration[7][8][9].

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is a general guideline based on the description for testing compounds against Bacillus anthracis spores[9].

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine MIC values.

Materials:

-

Test compound (e.g., brominated octanol)

-

Bacterial strain (e.g., Staphylococcus aureus, Bacillus anthracis)

-

Appropriate liquid bacterial culture medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Pipettes

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria from a fresh culture.

-

Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound. b. In a 96-well plate, perform serial two-fold dilutions of the test compound in the liquid culture medium to achieve a range of concentrations (e.g., from 128 µg/mL to 0.0156 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (medium with bacteria, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental Workflow for Vibrio fischeri Toxicity Assay

Caption: Workflow for the Vibrio fischeri luminescence inhibition toxicity assay.

Representative Apoptotic Signaling Pathway for a Brominated Compound

The following diagram illustrates a potential mechanism of action for a brominated anticancer compound, based on the findings for 4'-bromoflavonol, which induces apoptosis through the mitochondrial-dependent pathway[5].

Caption: Mitochondrial-dependent apoptosis pathway induced by a brominated compound.

Conclusion

The available evidence suggests that brominated octanols and related brominated compounds represent a class of molecules with significant potential for biological activity, particularly in the areas of antimicrobial and anticancer applications. While direct, quantitative data on brominated octanols themselves are still limited, the information gathered from analogous structures provides a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research in this promising area. As with any class of biologically active compounds, further studies are required to fully elucidate their mechanisms of action, specificity, and safety profiles for any potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Aliivibrio fischeri luminescent bacteria toxicity test - MicroBioTests [microbiotests.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. mdpi.com [mdpi.com]

- 6. Development of a novel series of vinylic halogenated fatty acids and their potential biomedical applications. [repositorio.upr.edu]

- 7. biotoxicity.com [biotoxicity.com]

- 8. elearning.unipd.it [elearning.unipd.it]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

The Discovery and Synthetic History of Vicinal Bromoalcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies for vicinal bromoalcohols, also known as bromohydrins. These valuable bifunctional molecules serve as crucial intermediates in a wide array of organic transformations, including the synthesis of epoxides, amino alcohols, and other key motifs in pharmaceutical and materials science. This document details the foundational principles of their formation, provides explicit experimental protocols for their synthesis, and presents key quantitative data for comparative analysis.

A Historical Perspective: From the Discovery of Bromine to the Elucidation of Alkene Reactivity

The story of vicinal bromoalcohols is intrinsically linked to the discovery of bromine and the burgeoning field of organic chemistry in the 19th century.

The Dawn of Bromine Chemistry: Bromine, a dark reddish-brown liquid, was independently isolated by two chemists: Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826.[1][2] Its name originates from the Greek word "brómos," meaning "stench," a testament to its pungent odor.[1] Shortly after its discovery, in 1832, Löwig synthesized bromoform, one of the earliest organobromine compounds.[3]

The Rise of Alkene Chemistry and Electrophilic Addition: The mid-19th century witnessed a revolution in the understanding of chemical structures and reactions. The concept of the carbon-carbon double bond in alkenes (then known as olefins) set the stage for investigating their reactivity. A pivotal moment came in 1870 when Russian chemist Vladimir Markovnikov formulated his famous rule, which described the regioselectivity of the addition of protic acids to unsymmetrical alkenes.[3][4][5][6][7] This rule, based on empirical observation, was later rationalized by the stability of the intermediate carbocation.

The Emergence of Vicinal Bromoalcohols: While a singular "discovery" of the first vicinal bromoalcohol is not clearly documented in a landmark publication, their synthesis was a logical extension of the burgeoning understanding of electrophilic addition reactions to alkenes. The reaction of an alkene with bromine in the presence of water to yield a bromohydrin was a known transformation by the early 20th century. A notable early and well-documented procedure for the synthesis of ethylene bromohydrin from ethylene oxide and hydrobromic acid was published in Organic Syntheses in 1926.[8] This, and other early methods involving the reaction of alkenes with bromine water, laid the groundwork for the development of more refined and selective synthetic protocols.[8][9]

Core Synthetic Methodologies

Two primary strategies dominate the synthesis of vicinal bromoalcohols: the electrophilic addition to alkenes and the nucleophilic ring-opening of epoxides.

Synthesis from Alkenes via Electrophilic Addition

The most common method for preparing vicinal bromoalcohols involves the reaction of an alkene with a source of electrophilic bromine in the presence of water.

Reaction Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate. The alkene's π-bond attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring. Water, acting as a nucleophile, then attacks one of the carbons of the bromonium ion from the side opposite the bromine, leading to an anti addition of the bromine and hydroxyl groups.[10][11][12][13] In the case of unsymmetrical alkenes, the water molecule preferentially attacks the more substituted carbon, following Markovnikov's rule, as this carbon can better stabilize the partial positive charge in the transition state.[5][10][14]

Common Brominating Agents:

-

Bromine (Br₂): While elemental bromine can be used, it is highly corrosive and volatile.[12]

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than bromine.[6][12] It serves as a source of electrophilic bromine and is widely used for the synthesis of bromohydrins in aqueous solvents like dimethyl sulfoxide (DMSO).[6][15]

Synthesis from Epoxides via Ring-Opening

Vicinal bromoalcohols can also be synthesized by the ring-opening of epoxides with a bromide nucleophile. This method is particularly useful when the corresponding epoxide is readily available.

Reaction Mechanism: The reaction is typically carried out under acidic or neutral conditions. The epoxide oxygen is first protonated (or activated by a Lewis acid), making the carbons more electrophilic. A bromide ion then attacks one of the carbons in an SN2 fashion, resulting in the opening of the epoxide ring and the formation of a trans-bromohydrin.[16]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of representative vicinal bromoalcohols.

Synthesis of trans-2-Bromocyclohexanol from Cyclohexene using NBS

This procedure is adapted from standard organic chemistry laboratory experiments.

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 eq) in a mixture of DMSO and water (typically a 4:1 ratio).

-

Cool the mixture in an ice bath.

-

Add NBS (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis of 2-Bromo-2-phenylethan-1-ol from Styrene Oxide

This procedure illustrates the ring-opening of an epoxide.

Materials:

-

Styrene oxide

-

Lithium bromide

-

Acetic acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve styrene oxide (1.0 eq) in dichloromethane.

-

Add lithium bromide (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting bromohydrin by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical yields and spectroscopic data for representative vicinal bromoalcohols.

Table 1: Synthesis of Vicinal Bromoalcohols - Reaction Yields

| Alkene/Epoxide | Brominating Agent/Conditions | Product | Yield (%) | Reference |

| Cyclohexene | NBS, DMSO/H₂O | trans-2-Bromocyclohexanol | 85-95 | General procedure |

| Styrene | NBS, DMSO/H₂O | 2-Bromo-1-phenylethan-1-ol | ~90 | [15] |

| 1-Octene | NBS, DMSO/H₂O | 1-Bromo-2-octanol | 88 | [15] |

| trans-Stilbene | NBS, DMSO/H₂O | (1R,2R)-1-Bromo-1,2-diphenylethan-2-ol (and enantiomer) | 92 | [15] |

| Styrene Oxide | LiBr, AcOH | 2-Bromo-1-phenylethan-1-ol | >95 | [17] |

| Cyclohexene Oxide | HBr (aq) | trans-2-Bromocyclohexanol | ~90 | [17] |

Table 2: Spectroscopic Data for Simple Vicinal Bromoalcohols

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |

| 2-Bromoethanol | 3.89 (t, 2H), 3.48 (t, 2H), 2.20 (br s, 1H) | 63.5, 34.2 | 3350 (br, O-H), 1060 (C-O), 650 (C-Br) |

| trans-2-Bromocyclohexanol | 4.05 (m, 1H), 3.85 (m, 1H), 2.30 (br s, 1H), 1.2-2.2 (m, 8H) | 74.1, 58.9, 35.4, 32.8, 26.5, 24.1 | 3400 (br, O-H), 1070 (C-O), 680 (C-Br) |

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed.

Caption: Mechanism of bromohydrin formation from an alkene.

Caption: Acid-catalyzed ring-opening of an epoxide to a bromohydrin.

Caption: General experimental workflow for bromohydrin synthesis.

References

- 1. byjus.com [byjus.com]

- 2. organic chemistry - Why does cyclopropane react with bromine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Markovnikov's rule - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mygurukulacademy.in [mygurukulacademy.in]

- 6. Markovnikov rule | Addition of Hydrogen, Alkenes, Alkanes | Britannica [britannica.com]

- 7. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 10. Haloform reaction - Wikipedia [en.wikipedia.org]

- 11. Notes on Saytzeff's Rule [unacademy.com]

- 12. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 13. ck12.org [ck12.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organic chemistry - Addition of HOBr across C=C - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Theoretical and Experimental Guide to the Conformational Analysis of 1,2-Dibromooctan-3-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a comprehensive computational and experimental workflow for determining the conformational landscape of 1,2-dibromooctan-3-ol. The methodologies described are grounded in established practices for the analysis of flexible acyclic haloalcohols.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For flexible molecules such as this compound, a multitude of conformations can exist in equilibrium. Understanding the relative stabilities of these conformers and the energy barriers between them is crucial for predicting the molecule's behavior. This vicinal dibromoalcohol possesses several key structural features that dictate its conformational preferences: steric hindrance from the bulky bromine atoms and the hexyl chain, and the potential for intramolecular hydrogen bonding between the hydroxyl group and a bromine atom.

This document provides a robust framework for the theoretical calculation of the conformational isomers of this compound, complemented by detailed experimental protocols for the validation of the computational results.

Theoretical Methodology: A Multi-Step Computational Approach

The conformational analysis of this compound is best approached using a multi-step computational chemistry workflow. This ensures a thorough exploration of the potential energy surface while maintaining computational efficiency. High-level ab initio methods are recommended for accurate energy calculations.

2.1 Conformational Search

The initial step is to identify all potential low-energy conformers. For an acyclic molecule like this compound, the most significant conformational flexibility arises from rotation around the C1-C2 and C2-C3 single bonds. A systematic scan of the potential energy surface by rotating these bonds in increments (e.g., 30°) will reveal the local minima corresponding to stable conformers. The primary focus should be on staggered conformations (gauche and anti), as eclipsed conformations are energetically unfavorable.

2.2 Quantum Chemical Calculations

A tiered approach to quantum chemical calculations is recommended for both accuracy and efficiency:

-

Initial Geometry Optimization and Frequency Calculation: All conformers identified in the initial search should be optimized. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) provides a good balance of accuracy and computational cost for initial geometry optimizations. Frequency calculations at this level are essential to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

High-Level Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations should be performed on the optimized geometries using a higher level of theory. For molecules containing heavy atoms like bromine, it is crucial to use a basis set that can adequately describe them. The aug-cc-pVTZ basis set is a reliable choice for bromine.[1] For the computational method, Møller-Plesset perturbation theory (MP2) or more advanced composite methods like Gaussian-4 (G4) theory can provide highly accurate thermochemical data.[2][3]

-

Solvent Effects: The conformation of a molecule can be significantly influenced by its environment. To model the system in a solution phase (e.g., in chloroform or acetonitrile), a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be applied during the geometry optimization and energy calculation steps.

2.3 Computational Workflow Diagram

The following diagram illustrates the logical flow of the theoretical calculations for the conformational analysis of this compound.

Caption: Computational workflow for the conformational analysis of this compound.

Experimental Protocols for Validation

Theoretical calculations provide a detailed picture of the gas-phase or solvated conformational landscape. However, experimental validation is crucial. NMR and IR spectroscopy are powerful techniques for this purpose.[4]

3.1 NMR Spectroscopy: Vicinal Coupling Constants

The magnitude of the three-bond proton-proton (³JHH) coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus equation.[5] This relationship can be exploited to determine the conformational populations in solution.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration suitable for ¹H NMR spectroscopy (typically 5-10 mg/mL).

-

Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. A high-field spectrometer (≥400 MHz) is recommended to achieve good signal dispersion.

-

Spectral Analysis: Analyze the spectrum to identify the signals corresponding to the protons on C1, C2, and C3. The multiplicity of these signals will be complex due to coupling.

-

Extraction of Coupling Constants: Use spectral simulation software to accurately extract the vicinal coupling constants (³J(H1a-H2), ³J(H1b-H2), and ³J(H2-H3)).

-

Comparison with Theory: The experimentally observed coupling constant is a population-weighted average of the coupling constants for each conformer. This can be expressed as: J_obs = Σ (X_i * J_i) where X_i is the mole fraction of conformer i, and J_i is the coupling constant for that conformer (which can be calculated from the dihedral angles obtained from the DFT-optimized geometries using a parameterized Karplus equation). The mole fractions can be determined from the calculated relative free energies using the Boltzmann distribution. A good agreement between the observed and the calculated population-weighted average coupling constants validates the theoretical model.

3.2 IR Spectroscopy: Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding between the hydroxyl proton and one of the bromine atoms can significantly stabilize certain conformers. IR spectroscopy is an excellent method to detect such interactions.[6]

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a non-polar solvent (e.g., CCl₄) at varying concentrations (e.g., from 0.1 M down to 0.001 M).

-

Data Acquisition: Record the IR spectrum for each solution in the O-H stretching region (typically 3200-3700 cm⁻¹).

-

Spectral Analysis:

-

A sharp band around 3600-3650 cm⁻¹ corresponds to the "free" (non-hydrogen-bonded) O-H stretch.

-

A broader band at a lower wavenumber (e.g., 3400-3550 cm⁻¹) is indicative of a hydrogen-bonded O-H group.[7]

-

-

Dilution Study: Observe the changes in the relative intensities of the free and hydrogen-bonded O-H bands upon dilution. The intensity of intermolecular hydrogen bonds will decrease significantly with dilution, while the intensity of intramolecular hydrogen bonds will remain largely unaffected.[8][9] The presence of a persistent broad band at low concentrations is strong evidence for intramolecular hydrogen bonding, which can then be correlated with the conformers predicted by the theoretical calculations to have this feature.

3.3 Experimental Validation Workflow Diagram

The following diagram outlines the workflow for the experimental validation of the calculated conformational profile.

Caption: Workflow for the experimental validation of theoretical conformational analysis.

Data Presentation

All quantitative data should be summarized in a clear and structured format to facilitate comparison between different conformers and between theoretical and experimental results.

Table 1: Calculated Relative Energies and Key Geometric Parameters of this compound Conformers

(Illustrative data based on typical values for similar haloalcohols)

| Conformer ID | Dihedral Angle Br-C1-C2-Br (°) | Dihedral Angle C1-C2-C3-O (°) | Relative Energy (kcal/mol) (G4, in vacuo) | H-bond Distance (O-H···Br) (Å) |

| Conf-1 (g-, g+) | -65.2 | 62.1 | 0.00 | 2.45 |

| Conf-2 (g+, g-) | 64.9 | -61.8 | 0.02 | 2.46 |

| Conf-3 (a, g+) | 178.5 | 63.5 | 1.25 | N/A |

| Conf-4 (g-, a) | -66.1 | 179.2 | 1.89 | N/A |

| Conf-5 (a, a) | 179.0 | 178.8 | 2.50 | N/A |

Table 2: Comparison of Experimental and Calculated Vicinal Coupling Constants (³JHH) for this compound

(Illustrative data)

| Coupling Constant | Experimental Value (Hz) | Calculated Value (Hz) (Population-Averaged) |

| ³J(H1a-H2) | 4.8 | 4.6 |

| ³J(H1b-H2) | 8.2 | 8.5 |

| ³J(H2-H3) | 6.5 | 6.3 |

Table 3: IR Spectroscopic Data for the O-H Stretching Band of this compound in CCl₄

(Illustrative data)

| Concentration (M) | "Free" O-H Peak (cm⁻¹) | H-bonded O-H Peak (cm⁻¹) | Relative Intensity (H-bonded/Free) |

| 0.1 | ~3630 (sharp) | ~3500 (broad) | 0.85 |

| 0.01 | ~3630 (sharp) | ~3500 (broad) | 0.82 |

| 0.001 | ~3630 (sharp) | ~3500 (broad) | 0.81 |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. jchemrev.com [jchemrev.com]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. google.com [google.com]

An In-depth Technical Guide on the Safety and Handling of 1,2-dibromooctan-3-ol

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-dibromooctan-3-ol was publicly available at the time of this writing. The following guide is a synthesis of safety information from structurally related brominated organic compounds and general laboratory safety practices. It is intended for use by trained professionals in a controlled laboratory setting. Always consult a specifically prepared SDS for any chemical before use and perform a thorough risk assessment.

This guide provides a detailed overview of the presumed safety precautions, handling procedures, and emergency responses for this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on analogous brominated compounds, this compound is anticipated to possess significant health and environmental hazards. The primary hazards are likely to include acute toxicity, skin and eye irritation or damage, and potential for long-term health effects. Many organobromine compounds are also toxic to aquatic life.[1][2][3]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin.[2][4] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and eye damage or Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. |

| Carcinogenicity | Suspected | May cause cancer.[1][2][4] |

| Reproductive Toxicity | Suspected | Suspected of damaging fertility.[4] |

| Hazardous to the Aquatic Environment | Category 1 or 2 | Very toxic or toxic to aquatic life with long lasting effects.[2] |

Signal Word: Danger[1]

Hazard Pictograms:

-

Skull and Crossbones (for acute toxicity)

-

Corrosion (for skin/eye damage)

-

Health Hazard (for carcinogenicity/reproductive toxicity)

-

Exclamation Mark (for irritation/oral toxicity)

-

Environment (for aquatic toxicity)

Physical and Chemical Properties

| Property | 1,2-Dibromooctane[5] | 1,2-Dibromo-3-chloropropane[6] | 1,2-Dibromoethane[2] |

| Molecular Formula | C8H16Br2 | C3H5Br2Cl | C2H4Br2 |

| Molecular Weight | 272.02 g/mol | 236.35 g/mol | 187.86 g/mol |

| Appearance | Not specified | Colorless liquid | Not specified |

| Boiling Point | Not specified | 196 °C (385 °F) | 131 - 132 °C |

| Density | 1.452 g/cm³ | 2.08 g/mL | 2.18 g/mL |

| Flash Point | 117.4 °C | 76.7 °C (170 °F) | Not specified |

| Water Solubility | Not specified | < 0.1 mg/mL | Not specified |

Safe Handling and Storage

3.1. Engineering Controls

-

Work exclusively in a well-functioning chemical fume hood to minimize inhalation exposure.[7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]

-

Use process enclosures or local exhaust ventilation for any procedures that may generate aerosols or vapors.[1]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to EN 166 (EU) or NIOSH (US) standards.[5][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and observe the manufacturer's specifications for breakthrough time and permeability.[9][10]

-

Skin and Body Protection: Wear a flame-retardant, chemical-resistant lab coat or coveralls. For tasks with a high risk of splashing, consider an impervious apron and boots.[5][8]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3][8]

3.3. Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the chemical and before breaks.[2][9]

-

Remove contaminated clothing immediately and wash it before reuse.[2][9]

3.4. Storage Conditions

-

Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

-

Keep containers tightly closed and store them in a designated corrosives or toxics cabinet.[7][9][11]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, bases, and alkali metals.[1][8]

Emergency Procedures and First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[5][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as corrosive injuries may occur.[2][5][10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][11] |

Fire-Fighting and Spill Response

5.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, such as hydrogen bromide and carbon monoxide.[7][11] Vapors may form explosive mixtures with air upon heating.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][10]

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Wear the appropriate PPE as described in Section 3.2. Ensure adequate ventilation and remove all sources of ignition.[5]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[10][12]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[10] Collect the material into a suitable, labeled container for disposal by a licensed waste management company.[5]

Visualizations

Experimental Workflow: Safe Handling of Hazardous Liquids

The following diagram illustrates a standard workflow for safely handling a potentially hazardous liquid chemical like this compound in a laboratory setting.

References

- 1. cdn.chemservice.com [cdn.chemservice.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2,3-Dibromo-1-propanol | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1,2-DIBROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. tatachemicals.com [tatachemicals.com]

- 9. fishersci.dk [fishersci.dk]

- 10. carlroth.com [carlroth.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pentachemicals.eu [pentachemicals.eu]

Navigating the Synthesis and Properties of 1,2-Dibromooctan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromooctan-3-ol is a halogenated long-chain alcohol of interest for synthetic chemistry and potential applications in drug development. This guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis via the bromination of 1-octen-3-ol, and a summary of its predicted physicochemical properties based on analogous compounds. Due to its limited commercial availability, this document focuses on the practical aspects of its laboratory-scale preparation and characterization.

Commercial Availability and Suppliers

An extensive search of chemical supplier databases indicates that this compound is not a readily available commercial product. Researchers requiring this compound will likely need to synthesize it in-house. Its precursor, 1-octen-3-ol, is commercially available from various suppliers.

Physicochemical Data

Direct experimental data for this compound is not widely available in the literature. However, its properties can be estimated by examining related long-chain alcohols and brominated alkanes. The following table summarizes key predicted and comparative physicochemical properties.

| Property | Predicted/Comparative Value | Notes and References |

| Molecular Formula | C₈H₁₆Br₂O | Calculated |

| Molecular Weight | 288.02 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar brominated compounds |

| Boiling Point | > 241 °C at 760 mmHg | Expected to be higher than 1,2-dibromooctane due to the hydroxyl group.[1] |

| Density | > 1.452 g/cm³ | Expected to be slightly higher than 1,2-dibromooctane.[1] |

| Solubility | Soluble in organic solvents; low solubility in water | The long carbon chain and bromine atoms increase hydrophobicity.[2][3] |

| LogP (Octanol/Water Partition Coefficient) | > 4.1 | Estimated to be higher than that of 1,2-dibromooctane, indicating significant lipophilicity.[1] |

Experimental Protocol: Synthesis of this compound

The most direct synthetic route to this compound is the electrophilic addition of bromine (Br₂) across the double bond of 1-octen-3-ol. This reaction, known as bromination, typically proceeds with high yield and anti-stereoselectivity.

Reaction:

Materials:

-

1-octen-3-ol

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-octen-3-ol in an appropriate volume of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Bromine Addition: Prepare a solution of liquid bromine in dichloromethane. Add this solution dropwise to the stirred solution of 1-octen-3-ol over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Quenching: Once the addition is complete and the reaction mixture retains a faint orange color (indicating a slight excess of bromine), continue stirring for an additional 30 minutes at 0-5 °C. Quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine. The orange color will dissipate.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification (Optional): The resulting crude this compound may be purified further by column chromatography on silica gel if necessary.

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Bromination Mechanism

Caption: Simplified mechanism of alkene bromination.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2-Dibromooctan-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 1,2-dibromooctan-3-ol, a vicinal dibromo alcohol, through the electrophilic addition of bromine to the double bond of 1-octen-3-ol. This method is based on established principles of alkene halogenation.[1][2]

Reaction Principle

The synthesis of this compound is achieved by the bromination of 1-octen-3-ol. The reaction proceeds via an electrophilic addition mechanism where the bromine molecule is polarized by the electron-rich double bond of the alkene.[2] This leads to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion results in the anti-addition of the two bromine atoms across the former double bond, yielding the desired this compound.[1] The use of a non-nucleophilic solvent is crucial to prevent the formation of by-products such as bromohydrins.[1][3]

Experimental Protocol

Materials:

-

Bromine (Br₂, MW: 159.81 g/mol )

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octen-3-ol (e.g., 10.0 g, 78.0 mmol) in 100 mL of anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

-

Addition of Bromine:

-

In a dropping funnel, prepare a solution of bromine (e.g., 12.5 g, 78.0 mmol, 1.0 equivalent) in 20 mL of anhydrous dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of 1-octen-3-ol over a period of 30-60 minutes. Maintain the reaction temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[2]

-

-

Reaction Monitoring and Quenching:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the red-brown color is no longer visible.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

-

Purification:

-

The crude product, a viscous oil, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that as this is a generalized protocol, the yield is an estimate, and the spectroscopic data are predicted based on the structure and data from similar compounds.

| Parameter | Value |

| Reactants | |

| 1-Octen-3-ol | 10.0 g (78.0 mmol) |

| Bromine | 12.5 g (78.0 mmol) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₈H₁₆Br₂O |

| Molecular Weight | 287.02 g/mol |

| Theoretical Yield | 22.4 g |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C |

| Reaction Time | 1-2 hours |

| Predicted Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | δ 4.0-4.2 (m, 1H, -CH(OH)-), 3.8-4.0 (m, 1H, -CHBr-), 3.6-3.8 (m, 2H, -CH₂Br), 2.5-2.8 (br s, 1H, -OH), 1.2-1.8 (m, 8H, alkyl chain), 0.8-1.0 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 70-75 (-CH(OH)-), 55-60 (-CHBr-), 40-45 (-CH₂Br), 30-35, 25-30, 20-25 (alkyl chain), 10-15 (-CH₃) |

| Mass Spec. (EI) m/z | Characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).[6] Fragments corresponding to loss of H₂O, Br, and alkyl chain fragmentation. Predicted molecular ion peaks around m/z 286, 288, 290. |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Bromine is highly corrosive, toxic, and causes severe burns. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

The reaction should be cooled in an ice bath to control the exothermic nature of the bromination.

References

Application Notes and Protocols for the Bromination of 1-octen-3-ol

Abstract

This document provides a detailed protocol for the bromination of 1-octen-3-ol, a reaction that proceeds via electrophilic addition to the carbon-carbon double bond. The primary product is 1,2-dibromo-octan-3-ol. This protocol is intended for researchers in organic chemistry, drug development, and related fields. It includes information on reagents, reaction conditions, purification, and safety precautions.

Introduction

The bromination of alkenes is a fundamental organic transformation that results in the formation of vicinal dibromides. The reaction of 1-octen-3-ol with bromine is an example of electrophilic addition, where the electron-rich double bond of the alkene attacks the bromine molecule.[1][2][3] This process is generally understood to proceed through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the trans-dibromide.[4][5] The presence of a hydroxyl group in the starting material, 1-octen-3-ol, necessitates the use of a non-aqueous solvent to minimize the formation of bromohydrin byproducts.[1] This protocol details a standard laboratory procedure for the synthesis of 1,2-dibromo-octan-3-ol.

Reaction and Mechanism

The overall reaction is as follows:

1-octen-3-ol + Br₂ → 1,2-dibromo-octan-3-ol

The reaction is initiated by the polarization of the bromine molecule as it approaches the electron-rich π-bond of the alkene.[2][3] The π-electrons of the double bond attack one of the bromine atoms, displacing the other as a bromide ion and forming a cyclic bromonium ion intermediate.[6][4] The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge (anti-addition), leading to the vicinal dibromide.[6][7]

Experimental Protocol